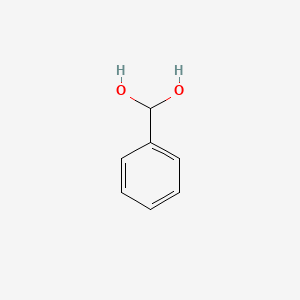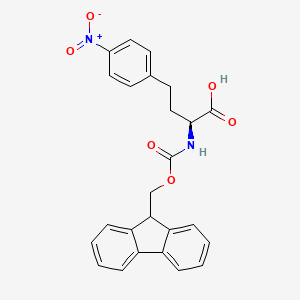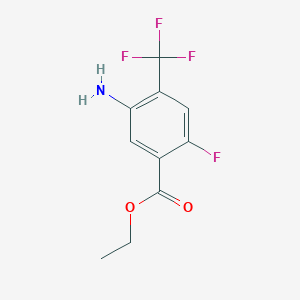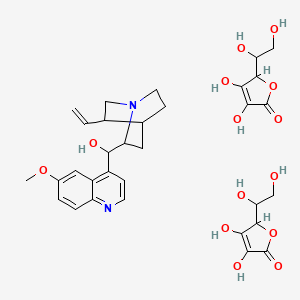
Quinine diascorbate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinine diascorbate is a compound formed by the combination of quinine and ascorbic acid (vitamin C). Quinine is an alkaloid derived from the bark of the cinchona tree, historically used to treat malaria. Ascorbic acid is a vital nutrient known for its antioxidant properties. The combination of these two compounds results in this compound, which is explored for its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinine diascorbate involves the reaction of quinine with ascorbic acid under controlled conditions. Typically, the reaction is carried out in an aqueous medium at a slightly acidic pH to facilitate the formation of the diascorbate salt. The reaction conditions include maintaining a temperature range of 25-30°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where quinine and ascorbic acid are mixed in precise stoichiometric ratios. The reaction is monitored for pH, temperature, and reaction time to ensure high yield and purity of the final product. After the reaction, the product is purified using crystallization or filtration techniques.
化学反応の分析
Types of Reactions: Quinine diascorbate undergoes various chemical reactions, including:
Oxidation: The ascorbic acid component can undergo oxidation to dehydroascorbic acid.
Reduction: Quinine can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The quinoline ring in quinine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can oxidize ascorbic acid.
Reduction: Sodium borohydride or other mild reducing agents can reduce quinine.
Substitution: Electrophilic reagents such as halogens or nitro groups can react with the quinoline ring.
Major Products Formed:
Oxidation: Dehydroascorbic acid.
Reduction: Reduced quinine derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
Quinine diascorbate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in cellular metabolism.
Medicine: Investigated for its antimalarial properties and potential use in treating other parasitic infections.
Industry: Utilized in the formulation of health supplements and as a preservative in certain products.
作用機序
Quinine diascorbate can be compared with other quinine derivatives and ascorbate compounds:
Quinine Sulfate: Another quinine derivative used to treat malaria, but without the antioxidant benefits of ascorbic acid.
Ascorbic Acid: Pure vitamin C, widely used for its antioxidant properties but lacking the antimalarial effects of quinine.
Chloroquine: A synthetic antimalarial drug similar to quinine but with different side effect profiles and resistance patterns.
Uniqueness: this compound is unique due to its dual functionality, combining the antimalarial properties of quinine with the antioxidant benefits of ascorbic acid, potentially offering a synergistic therapeutic effect.
類似化合物との比較
- Quinine sulfate
- Chloroquine
- Primaquine
- Ascorbic acid
- Dehydroascorbic acid
特性
CAS番号 |
146-40-7 |
|---|---|
分子式 |
C32H40N2O14 |
分子量 |
676.7 g/mol |
IUPAC名 |
2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2.2C6H8O6/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*7-1-2(8)5-3(9)4(10)6(11)12-5/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*2,5,7-10H,1H2 |
InChIキー |
CJHQUYQRCLIWSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
![2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
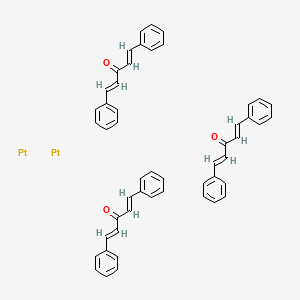
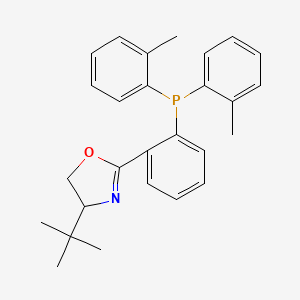
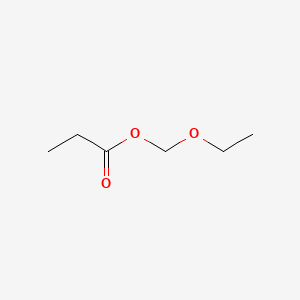
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
